![molecular formula C16H12INO3 B3571565 (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE](/img/structure/B3571565.png)
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE
Overview
Description
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of an amide group conjugated with a double bond. This compound features a benzodioxole ring and an iodophenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE typically involves the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Iodophenyl Group: This step may involve the iodination of a phenyl ring using iodine and an oxidizing agent.
Formation of the Enamide: The final step involves the condensation of the benzodioxole derivative with the iodophenyl derivative in the presence of a base to form the enamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide or thiols can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole ring and iodophenyl group may play crucial roles in binding to the target molecules.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-BROMOPHENYL)PROP-2-ENAMIDE: Similar structure but with a bromine atom instead of iodine.
(2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-CHLOROPHENYL)PROP-2-ENAMIDE: Similar structure but with a chlorine atom instead of iodine.
Uniqueness
The presence of the iodophenyl group in (2E)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-(4-IODOPHENYL)PROP-2-ENAMIDE may impart unique reactivity and biological activity compared to its bromine or chlorine analogs. Iodine is larger and more polarizable, which can influence the compound’s interactions with biological targets and its overall chemical behavior.
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(4-iodophenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12INO3/c17-12-3-5-13(6-4-12)18-16(19)8-2-11-1-7-14-15(9-11)21-10-20-14/h1-9H,10H2,(H,18,19)/b8-2+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDWRFVDQPMCFY-KRXBUXKQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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